molecular formula C11H9NO2S B12617280 2-P-Tolyl-thiazole-5-carboxylic acid

2-P-Tolyl-thiazole-5-carboxylic acid

Cat. No.: B12617280
M. Wt: 219.26 g/mol
InChI Key: RBQJEOSGUROZPI-UHFFFAOYSA-N
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Description

2-P-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a p-tolyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

2-P-Tolyl-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-P-Tolyl-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-P-Tolyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

2-P-Tolyl-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)10-12-6-9(15-10)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

RBQJEOSGUROZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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